molecular formula C24H28N2O8S2 B2840216 4,6-dimethoxy-N1,N3-bis(4-methoxybenzyl)benzene-1,3-disulfonamide CAS No. 2248836-29-3

4,6-dimethoxy-N1,N3-bis(4-methoxybenzyl)benzene-1,3-disulfonamide

Cat. No.: B2840216
CAS No.: 2248836-29-3
M. Wt: 536.61
InChI Key: KJOCKSRCQCKDOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-dimethoxy-N1,N3-bis(4-methoxybenzyl)benzene-1,3-disulfonamide: is a complex organic compound characterized by its multiple methoxy and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dimethoxy-N1,N3-bis(4-methoxybenzyl)benzene-1,3-disulfonamide typically involves multi-step organic reactions. One common method includes the sulfonation of a benzene derivative followed by the introduction of methoxy groups through methylation reactions. The final step often involves the coupling of the sulfonamide groups with 4-methoxybenzylamine under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the sulfonamide groups, potentially converting them to amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry: In chemistry, 4,6-dimethoxy-N1,N3-bis(4-methoxybenzyl)benzene-1,3-disulfonamide is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its sulfonamide groups are known to interact with biological targets, making it a candidate for developing new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4,6-dimethoxy-N1,N3-bis(4-methoxybenzyl)benzene-1,3-disulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide groups can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting their activity. The methoxy groups may also play a role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 4,6-dimethoxy-N,N’-bis(4-carboxyphenyl)benzene-1,3-disulfonamide
  • Benzene-1,3,5-tricarboxamide

Comparison: Compared to similar compounds, 4,6-dimethoxy-N1,N3-bis(4-methoxybenzyl)benzene-1,3-disulfonamide is unique due to its specific combination of methoxy and sulfonamide groups. This combination provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

4,6-Dimethoxy-N1,N3-bis(4-methoxybenzyl)benzene-1,3-disulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C24H28N2O8S
  • Molecular Weight : 536.6 g/mol
  • CAS Number : 2248836-29-3

The compound is a member of the sulfonamide class, known for its ability to inhibit various biological pathways. Specifically, it has been studied for its role in inhibiting oxidative phosphorylation (OXPHOS), a critical metabolic pathway in cancer cells that rely heavily on aerobic respiration for energy production.

Inhibition of OXPHOS

Research indicates that compounds similar to this compound can significantly inhibit complex I of the mitochondrial respiratory chain. This inhibition leads to decreased ATP production and increased cytotoxicity in cancer cells. For instance, related benzene-1,4-disulfonamides have demonstrated nanomolar inhibition of complex I and significant anti-tumor effects in preclinical models .

Cytotoxicity Studies

In vitro studies have shown that this compound exhibits potent cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent studies:

Cell Line IC50 (μM) Mechanism
UM16 (pancreatic)0.58Inhibition of mitochondrial function
MIA PaCa-20.31ATP depletion in galactose medium
BxPC-31.0Disruption of oxidative phosphorylation

These results indicate that the compound's efficacy is closely tied to its ability to disrupt energy metabolism in cancer cells.

Case Studies

A notable study involved the evaluation of structural analogs of benzene-1,4-disulfonamides, where it was found that modifications to the sulfonamide group significantly influenced potency and selectivity against cancer cell lines . The lead compound from this series demonstrated promising results in vivo, particularly in pancreatic cancer models.

Clinical Implications

While no clinical trials specifically targeting this compound have been reported yet, the success of related compounds suggests potential pathways for future research and development aimed at treating cancers dependent on OXPHOS.

Properties

IUPAC Name

4,6-dimethoxy-1-N,3-N-bis[(4-methoxyphenyl)methyl]benzene-1,3-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O8S2/c1-31-19-9-5-17(6-10-19)15-25-35(27,28)23-14-24(22(34-4)13-21(23)33-3)36(29,30)26-16-18-7-11-20(32-2)12-8-18/h5-14,25-26H,15-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOCKSRCQCKDOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2OC)OC)S(=O)(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.